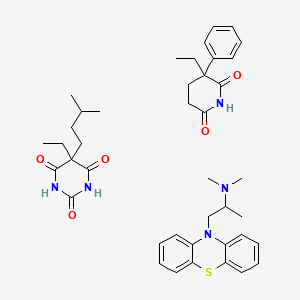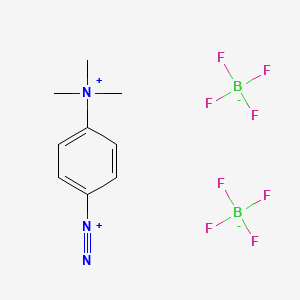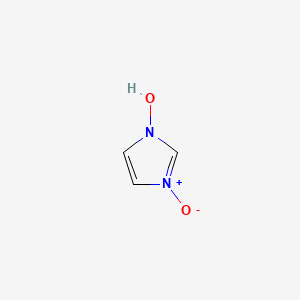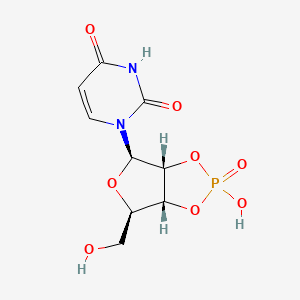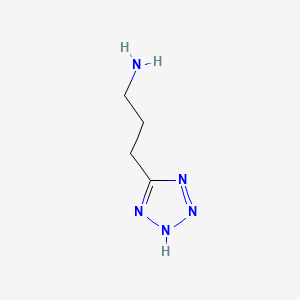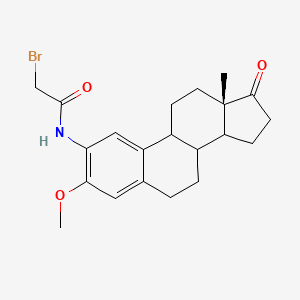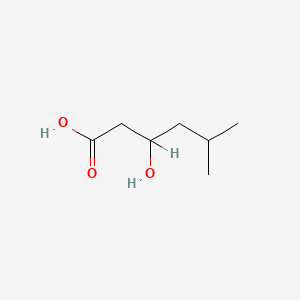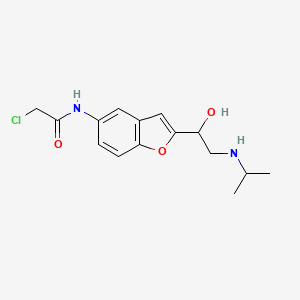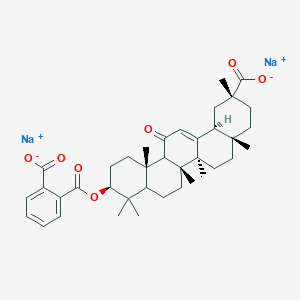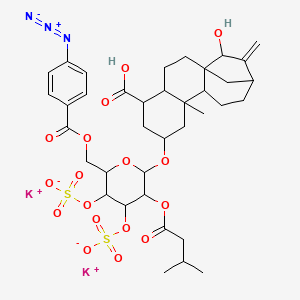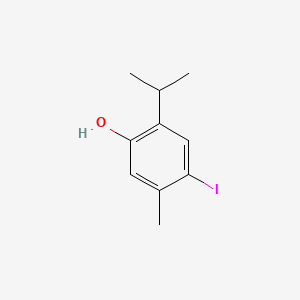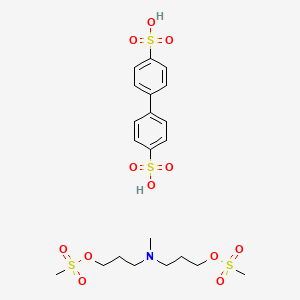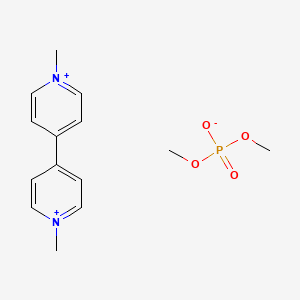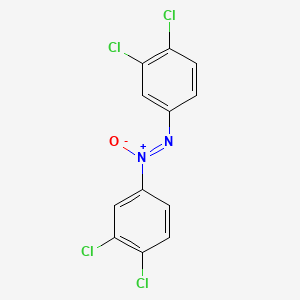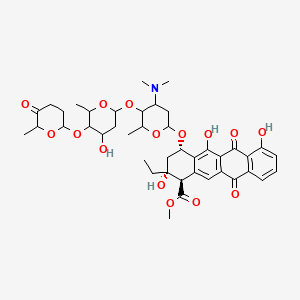
Aclucinomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aclucinomycin A is a member of the actinomycin family of antibiotics, which are known for their potent antibacterial and anticancer properties. This compound is produced by certain strains of the bacterium Streptomyces. This compound is characterized by its unique structure, which includes a phenoxazine core and cyclic peptides. It has been studied extensively for its ability to inhibit the growth of various cancer cells and bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aclucinomycin A is typically isolated from the fermentation broth of Streptomyces species. The production process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using techniques such as solvent extraction, chromatography, and crystallization. The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Streptomyces cultures are grown in bioreactors under controlled conditions to ensure consistent production. The fermentation broth is then processed to extract and purify this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Aclucinomycin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenoxazine core, affecting the compound’s biological activity.
Reduction: Reduction reactions can alter the cyclic peptides, potentially changing the compound’s efficacy.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
Aclucinomycin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Employed in research to understand the interactions between antibiotics and bacterial cells.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.
Wirkmechanismus
Aclucinomycin A exerts its effects by binding to DNA and inhibiting RNA synthesis. This binding interferes with the transcription process, preventing the production of essential proteins and ultimately leading to cell death. The compound specifically targets the DNA of rapidly dividing cells, making it effective against cancer cells and certain bacteria. The phenoxazine core intercalates into the DNA helix, while the cyclic peptides stabilize the complex, enhancing its inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
Actinomycin D: Another member of the actinomycin family, known for its use in cancer chemotherapy.
Actinomycin X2: A structurally similar compound with potent antibacterial activity.
Actinomycin V: Known for its effectiveness against drug-resistant bacteria.
Uniqueness of Aclucinomycin A: this compound is unique due to its specific structure and the presence of distinct functional groups that confer unique biological activities. Compared to other actinomycins, this compound has shown a broader spectrum of activity and higher potency in certain applications, making it a valuable compound for research and therapeutic use.
Eigenschaften
CAS-Nummer |
79617-46-2 |
|---|---|
Molekularformel |
C42H53NO15 |
Molekulargewicht |
811.9 g/mol |
IUPAC-Name |
methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35-,39?,40?,42+/m0/s1 |
InChI-Schlüssel |
USZYSDMBJDPRIF-XCKHQVGJSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Key on ui other cas no. |
57576-44-0 |
Piktogramme |
Acute Toxic |
Synonyme |
Aclacin Aclacinomycin A Aclaplastin Aclarubicin MA 144A1 MA-144A1 MA144A1 NSC 208734 NSC-208734 NSC208734 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


